Phenol, m-(1,3-dithiolan-2-yl)-
CAS No.: 27004-28-0
Cat. No.: VC0539425
Molecular Formula: C9H10OS2
Molecular Weight: 198.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27004-28-0 |
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Molecular Formula | C9H10OS2 |
Molecular Weight | 198.3 g/mol |
IUPAC Name | 3-(1,3-dithiolan-2-yl)phenol |
Standard InChI | InChI=1S/C9H10OS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9-10H,4-5H2 |
Standard InChI Key | VVMDOOIVBRONTJ-UHFFFAOYSA-N |
SMILES | C1CSC(S1)C2=CC(=CC=C2)O |
Canonical SMILES | C1CSC(S1)C2=CC(=CC=C2)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Phenol, m-(1,3-dithiolan-2-yl)- belongs to the class of phenolic dithiolanes, where the 1,3-dithiolane ring—a five-membered heterocycle containing two sulfur atoms—is attached to the meta position of a phenol group. The compound’s IUPAC name is 3-(1,3-dithiolan-2-yl)phenol, and its SMILES notation is . Key identifiers include:
The meta substitution distinguishes it from its para-substituted counterpart, 4-(1,3-dithiolan-2-yl)phenol (CAS 22068-49-1), which shares the same molecular formula but exhibits divergent physicochemical behaviors due to positional isomerism . X-ray crystallography of related dithiolane-phenol hybrids, such as 2-(1,3-dithiolan-2-yl)-6-(hydroxymethyl)-4-methylphenol, reveals intermolecular hydrogen bonding between phenolic -OH and dithiolane sulfur atoms, suggesting similar stabilizing interactions in the meta-substituted variant .
Synthesis and Manufacturing
The synthesis of phenolic dithiolanes typically involves acid-catalyzed condensation between thiols and aldehydes. A representative protocol for analogous compounds involves:
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Reaction of 2,3-dimercapto-1-propanol with substituted benzaldehydes in 1,4-dioxane under sulfuric acid catalysis .
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Cyclization at elevated temperatures (70°C) to form the dithiolane ring .
For Phenol, m-(1,3-dithiolan-2-yl)-, the synthetic pathway likely employs m-hydroxybenzaldehyde as the starting aldehyde. The reaction proceeds via nucleophilic attack of the thiol groups on the aldehyde carbonyl, followed by cyclodehydration to form the dithiolane ring. Recent advances in the synthesis of cresol-derived dithiolanes highlight the utility of NaBH₄-mediated reductions to stabilize intermediates, a method applicable to this compound .
Physicochemical Properties
Thermal Stability
While direct data for the meta isomer is limited, its brominated analog, 4-bromo-2-(1,3-dithiolan-2-yl)phenol, exhibits a boiling point of 337°C and a flash point of 157.6°C . The meta isomer’s lower symmetry may reduce thermal stability compared to the para derivative.
Solubility and Partitioning
The para isomer’s LogP of 3.63 suggests moderate lipophilicity, a trait shared by the meta variant due to the hydrophobic dithiolane moiety. Aqueous solubility is likely enhanced by the phenolic -OH group, which facilitates hydrogen bonding.
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the dithiolane methylene protons (~δ 3.2–3.5 ppm) and aromatic resonances split by meta substitution .
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IR: Stretching vibrations at ~3400 cm⁻¹ (phenolic O-H) and 650–750 cm⁻¹ (C-S) .
Biological Activity and Applications
Antimicrobial Properties
Structural analogs like 4-methylphenol-dithiolane hybrids demonstrate moderate activity against Staphylococcus aureus (MIC 32 µg/mL) , implying potential for the meta isomer in antimicrobial formulations.
Material Science Applications
The compound’s sulfur content (~32.4 wt%) and rigid structure make it a candidate for:
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Liquid crystal precursors: Dithiolanes enhance thermal stability in mesophases.
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Polymer additives: Thioether linkages improve antioxidant properties in plastics .
Comparative Analysis with Structural Analogs
The meta isomer’s bioactivity profile diverges from the para derivative due to altered electronic effects and steric hindrance at the phenolic ring.
Recent Research Directions
Catalytic Asymmetric Synthesis
2024 studies on chiral dithiolanes highlight Rh-catalyzed enantioselective cyclizations to access optically pure variants, potentially enhancing bioactivity .
Drug Delivery Systems
Encapsulation of dithiolane-phenol hybrids in mesoporous silica nanoparticles improves aqueous solubility and targeted release in recent trials .
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